Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)
Overview
Description
Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) is a coordination complex of ruthenium. This compound is known for its red-brown color and is used extensively in various fields of chemistry due to its unique properties. It is often utilized as a catalyst in organic synthesis and has significant applications in homogeneous catalysis .
Mechanism of Action
Target of Action
Similar ruthenium compounds have been known to target various organic synthesis reactions .
Mode of Action
Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) is known to catalyze S-S, S-Si, and S-B bond forming reactions . It is also used in the cycloaddition of azides with acetylenes .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of S-S, S-Si, and S-B bonds . It also influences the cycloaddition of azides with acetylenes . The downstream effects of these pathways depend on the specific reactions and the substrates involved.
Result of Action
The molecular and cellular effects of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II)'s action are the formation of S-S, S-Si, and S-B bonds, and the cycloaddition of azides with acetylenes . These reactions result in the synthesis of new compounds, which can have various applications in organic chemistry.
Action Environment
The action, efficacy, and stability of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture . Therefore, it should be stored in an inert atmosphere at room temperature for optimal stability .
Preparation Methods
The synthesis of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride trihydrate with triphenylphosphine in a methanolic solution. The reaction conditions are carefully controlled to ensure the formation of the desired product. The general reaction can be represented as follows:
[ 2 \text{RuCl}_3(\text{H}_2\text{O})_3 + 7 \text{PPh}_3 \rightarrow 2 \text{RuCl}_2(\text{PPh}_3)_3 + 2 \text{HCl} + 5 \text{H}_2\text{O} + \text{OPPh}_3 ]
In industrial settings, the production methods are scaled up, and the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of suitable oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen in the presence of a base.
Substitution: The triphenylphosphine ligands can be substituted by other ligands, leading to the formation of different complexes.
Common reagents used in these reactions include triphenylphosphine, hydrogen, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions such as olefin metathesis and hydrogenation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Comparison with Similar Compounds
Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) can be compared with other similar ruthenium complexes, such as:
Dichlorotris(triphenylphosphine)ruthenium(II): This compound is also used as a catalyst in organic synthesis and has similar properties but differs in its ligand structure.
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II): Another ruthenium complex with different ligands, used in similar catalytic applications.
The uniqueness of Chloro(3-phenylindenyl)bis(triphenylphosphine)ruthenium(II) lies in its specific ligand arrangement, which imparts distinct catalytic properties and reactivity .
Properties
InChI |
InChI=1S/2C18H15P.C15H11.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;/h2*1-15H;1-11H;1H;/q;;;;+1/p-1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBLCXGMSHOUEG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[C]2[CH][CH][C]3[C]2[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H41ClP2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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